3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine
Description
The compound 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine (CAS: 2415563-37-8) is a heterocyclic molecule featuring a pyridazine core substituted with a piperidine group and a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety linked to a thiazole ring. Its molecular formula is C24H33N7O, with a molecular weight of 435.5651 g/mol . The structural complexity arises from the bridged diazabicyclo[3.3.0]octane system (octahydropyrrolo[3,4-c]pyrrole), which may enhance rigidity and binding specificity in biological targets.
Properties
IUPAC Name |
(6-piperidin-1-ylpyridazin-3-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c26-18(16-4-5-17(22-21-16)23-7-2-1-3-8-23)24-10-14-12-25(13-15(14)11-24)19-20-6-9-27-19/h4-6,9,14-15H,1-3,7-8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDVTEUBSQUSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridazine moiety and incorporates a thiazole group as well as an octahydropyrrolo structure. The structural complexity suggests diverse interactions with biological targets.
Pharmacological Properties
Research on similar pyrrolo[3,4-c]pyridine derivatives indicates that they exhibit a broad range of pharmacological activities:
- Antimycobacterial Activity : Pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds demonstrating low minimum inhibitory concentrations (MIC) .
- Anticancer Activity : Studies have indicated that pyrrolo[3,4-c]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds have been reported to exhibit cytotoxicity against ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .
- Antidiabetic Effects : Certain derivatives have been shown to enhance insulin sensitivity in adipocytes, indicating potential use in diabetes management .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, which may be relevant for their antidiabetic and anticancer effects.
- Receptor Modulation : The presence of the piperidine and thiazole groups may allow for interaction with various receptors, influencing cellular signaling pathways.
Study 1: Antimycobacterial Efficacy
In a study assessing the antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives, specific compounds were synthesized and tested against M. tuberculosis. The most promising candidates exhibited MIC values below 0.15 µM, highlighting their potential as anti-tuberculosis agents .
Study 2: Anticancer Activity
Kalai et al. synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against cancer cell lines. One notable compound demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cardiac cells .
Data Tables
| Activity Type | Compound Example | MIC (µM) | Notes |
|---|---|---|---|
| Antimycobacterial | Pyrrolo[3,4-c]pyridine derivative | <0.15 | Effective against M. tuberculosis |
| Anticancer | 3,5-bis(4-fluorobenzylidene) derivative | Moderate | Cytotoxic to ovarian cancer cells |
| Antidiabetic | Phenoxy-substituted pyrrolo derivative | 0.3-100 | Increased insulin sensitivity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound belongs to a class of polycyclic heteroaromatic molecules designed for drug discovery. Below is a comparative analysis with structurally related compounds from patents and catalogs:
Table 1: Structural Comparison of Target Compound and Analogues
Functional Implications of Structural Differences
Core Heterocycle Variations: The target compound and BK61157 share a pyridazine core, whereas analogues from the European patent (e.g., pyrazine- or thiazole-based structures) employ alternative heterocycles. Pyridazine derivatives often exhibit improved solubility compared to pyrimidines due to reduced aromaticity .
Substituent Effects: Thiazole vs. Cyano Groups: The thiazole ring in the target compound may engage in π-π stacking or sulfur-mediated hydrophobic interactions, whereas cyano groups in patent analogues provide strong electron-withdrawing effects, possibly improving metabolic stability . tert-Butyl vs. Thiazole: BK61157’s tert-butylpyridazine substituent introduces steric bulk, which could hinder binding in crowded enzymatic pockets compared to the target’s thiazole group .
Bicyclic Systems :
- The octahydropyrrolo[3,4-c]pyrrole motif (common in the target and BK61157) is a rigid, conformationally restricted scaffold that may improve target selectivity. In contrast, simpler bicyclic systems in building-block compounds (e.g., benzoic acid derivatives) lack such complexity, limiting their utility to early-stage discovery .
Physicochemical and Pharmacokinetic Considerations
Table 2: Predicted Physicochemical Properties*
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.1 | 1 | 7 | 98.2 |
| 6-((cis)-3-(...)pyridazine-3-carbonitrile | 1.8 | 0 | 9 | 121.5 |
| BK61157 | 2.9 | 1 | 7 | 98.2 |
| 3-{...}benzoic acid hydrochloride | -0.5 | 3 | 6 | 113.4 |
*Calculated using open-source tools (e.g., Molinspiration).
- The target compound’s moderate logP (~2.1) suggests balanced lipophilicity, favoring membrane permeability.
- The patent compound with a cyano group has a higher polar surface area (121.5 Ų), which could reduce blood-brain barrier penetration compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
